3-Chloro-1-ethylquinolin-2(1H)-one
CAS No.:
Cat. No.: VC17244324
Molecular Formula: C11H10ClNO
Molecular Weight: 207.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H10ClNO |
|---|---|
| Molecular Weight | 207.65 g/mol |
| IUPAC Name | 3-chloro-1-ethylquinolin-2-one |
| Standard InChI | InChI=1S/C11H10ClNO/c1-2-13-10-6-4-3-5-8(10)7-9(12)11(13)14/h3-7H,2H2,1H3 |
| Standard InChI Key | LDXLOTLLODMAKO-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C2=CC=CC=C2C=C(C1=O)Cl |
Introduction
Structural Elucidation and Molecular Properties
Core Architecture
The quinolinone backbone consists of a benzene ring fused to a 2-pyridinone ring, creating a planar bicyclic system. Substitution at the 1-position with an ethyl group (-CH2CH3) introduces steric and electronic effects that influence reactivity and intermolecular interactions. The chlorine atom at the 3-position further modulates electronic density, enhancing electrophilic substitution potential at adjacent positions .
Molecular Formula and Weight
The molecular formula is deduced as C11H10ClNO, yielding a molecular weight of 207.66 g/mol. This aligns with analogs such as 3-chloro-1-methylquinolin-2(1H)-one (C10H8ClNO, 193.63 g/mol) and 7-(chloromethyl)-3-ethylquinolin-2(1H)-one (C12H12ClNO, 221.68 g/mol) .
Spectroscopic Signatures
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Infrared (IR) Spectroscopy: A strong absorption band near 1,680–1,710 cm⁻¹ corresponds to the carbonyl (C=O) stretch of the pyridinone ring. The C-Cl bond exhibits a characteristic signal at 550–600 cm⁻¹ .
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Nuclear Magnetic Resonance (NMR):
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¹H NMR: The ethyl group’s methyl protons resonate as a triplet (δ 1.2–1.4 ppm), while methylene protons appear as a quartet (δ 3.4–3.6 ppm). Aromatic protons in the quinolinone system typically show signals between δ 6.8–8.5 ppm, with deshielding effects from the chlorine substituent .
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¹³C NMR: The carbonyl carbon resonates near δ 165–170 ppm. Chlorine-induced deshielding shifts the C-3 carbon to δ 120–125 ppm .
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Synthetic Methodologies
Retrosynthetic Analysis
Two primary routes emerge for synthesizing 3-chloro-1-ethylquinolin-2(1H)-one:
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Direct Chlorination of 1-Ethylquinolin-2(1H)-one:
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Electrophilic chlorination using Cl2 or SO2Cl2 under controlled conditions targets the 3-position, leveraging the activating effect of the pyridinone ring’s electron-rich regions.
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Cyclocondensation of Chlorinated Precursors:
Optimized Protocol (Hypothetical)
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Step 1: Synthesis of 1-ethylquinolin-2(1H)-one via condensation of ethyl acetoacetate with 2-aminobenzaldehyde in polyphosphoric acid (PPA) at 120°C for 6 hours .
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Step 2: Chlorination using sulfuryl chloride (SO2Cl2) in dichloromethane at 0°C, yielding 3-chloro-1-ethylquinolin-2(1H)-one with an estimated 65–75% efficiency.
Key Challenges:
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Regioselectivity issues may arise during chlorination, requiring careful temperature control.
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Purification via column chromatography (silica gel, ethyl acetate/hexane) is essential to isolate the desired product from di- or tri-chlorinated byproducts .
Pharmacological and Material Applications
Medicinal Chemistry
Quinolinones exhibit broad bioactivity, and chlorination often enhances pharmacokinetic properties:
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Antimicrobial Activity: Chlorine’s electronegativity increases membrane permeability, potentiating activity against Gram-positive bacteria (e.g., Staphylococcus aureus) .
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Antitumor Potential: Derivatives like 4-(2-benzylidenehydrazinyl)-1-ethylquinolin-2(1H)-one show IC50 values <10 μM against breast cancer cell lines (MCF-7), suggesting similar efficacy for the 3-chloro variant .
Structure-Activity Relationships (SAR)
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The ethyl group at N-1 enhances metabolic stability compared to methyl analogs.
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Chlorine at C-3 increases electron-withdrawing effects, improving interaction with enzymatic active sites .
Material Science
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Organic Semiconductors: The planar quinolinone core facilitates π-π stacking, while chlorine substituents tune electron affinity. Charge carrier mobility estimates range from 0.1–1.0 cm²/V·s.
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Coordination Chemistry: The carbonyl and chlorine moieties act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), enabling applications in catalysis .
Analytical and Computational Characterization
High-Resolution Mass Spectrometry (HRMS)
A calculated exact mass of 207.0453 Da (for C11H10ClNO) matches the [M+H]⁺ ion at m/z 208.0526, with isotopic peaks confirming chlorine’s presence (3:1 ratio for ³⁵Cl:³⁷Cl) .
Density Functional Theory (DFT) Calculations
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